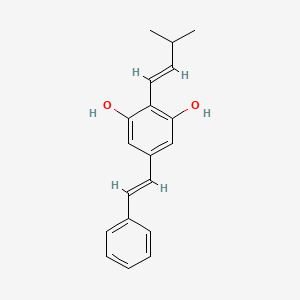

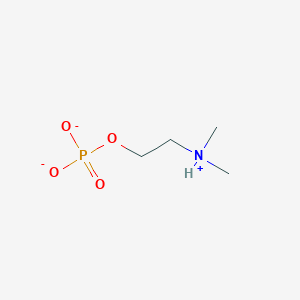

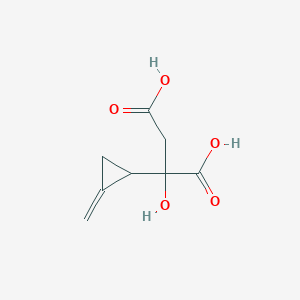

2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid is a carbocyclic fatty acid.

Aplicaciones Científicas De Investigación

1. Role in Corrosion and Scale Inhibition

2-Dihydroxyphosphonyl-2-hydroxy-propionic acid (DHHPA) and related compounds have been synthesized and shown to function effectively as corrosion and scale inhibitors. These compounds, including 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA), demonstrate potential applications in protecting materials against corrosion and scale formation in various industrial settings (Mikroyannidis, 1987).

2. In Metabolic Pathways of Fungi

Metabolites similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid have been identified in Aspergillus niger, a common fungus. These metabolites, including 2-methylene-3-(6-hydroxyhexyl)-butanedioic acid, play significant roles in the fungus's metabolic pathways. The presence and function of these metabolites in fungi offer insights into their potential bioactive properties and applications in biotechnology (Almassi, Ghisalberti, & Rowland, 1994).

3. Catalytic Applications in Organic Synthesis

Compounds structurally similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid are utilized in various organic synthesis processes. For instance, dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation, showcasing the potential of these compounds in facilitating chemical transformations important in pharmaceutical and material science industries (Kollár, Consiglio, & Pino, 1987).

4. Biological Activity and Synthesis

Various derivatives of butanedioic acid, including those structurally related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid, have been synthesized and studied for their biological activity. These studies offer valuable insights into the potential medical and biological applications of these compounds (Mukovoz et al., 2019).

5. Application in Enzyme Inhibition

Research into conformationally restricted substrate analogs has shown that compounds related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid can act as enzyme inhibitors. These compounds have been studied for their interaction with enzymes like 3-isopropylmalate dehydrogenase, suggesting their potential use in biochemical research and drug development (Chiba et al., 1997).

Propiedades

Nombre del producto |

2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |

|---|---|

Fórmula molecular |

C8H10O5 |

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |

InChI |

InChI=1S/C8H10O5/c1-4-2-5(4)8(13,7(11)12)3-6(9)10/h5,13H,1-3H2,(H,9,10)(H,11,12) |

Clave InChI |

HVURSLAWIDCRKB-UHFFFAOYSA-N |

SMILES canónico |

C=C1CC1C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)